N-(2-cyclopropyl-2-hydroxypropyl)furan-2-carboxamide
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Overview
Description
“N-(2-cyclopropyl-2-hydroxypropyl)furan-2-carboxamide” is a chemical compound. It is a derivative of furan-2-carboxamide . Furan-2-carboxamides are known to have promising pharmacological properties .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, furan-2-carboxamides can be synthesized via a one-pot strategy . For example, N-(4-bromophenyl)furan-2-carboxamide was synthesized by the reaction of furan-2-carbonyl chloride and 4-bromoaniline in the presence of Et3N .Molecular Structure Analysis
The molecular structure of furan-2-carboxamides can be analyzed using single crystal X-ray diffraction, NMR, FT-IR, and UV–Vis spectroscopic techniques . The dihedral angle between furan and other rings in the molecule, as well as the crystal lattice parameters, can be determined .Chemical Reactions Analysis
Furan-2-carboxamides can undergo various chemical reactions. For instance, N-(4-bromophenyl)furan-2-carboxamide was arylated by employing triphenylphosphine palladium as a catalyst and K3PO4 as a base .Scientific Research Applications
Transformations Under Camps Cyclization Conditions
A study by Mochalov et al. (2016) explored the transformations of N-(2-acylaryl)benzamides and analogous compounds, including N-substituted furan-2-carboxamides, under Camps cyclization conditions. These transformations lead to various cyclic compounds with high yields, showcasing the versatility of N-substituted furan-2-carboxamides in organic synthesis (Mochalov, Fedotov, Trofimova, & Zefirov, 2016).
Catalysis and Polymerization
Jain et al. (2015) introduced Li2CoMn3O8 as an efficient catalyst for the selective oxidation of 5-hydroxymethyl-2-furfural (HMF) to furan-2,5-dicarboxylic acid (FDCA), a potential platform chemical in the polymer industry. This study exemplifies the application of furan derivatives in catalysis and materials science (Jain, Jonnalagadda, Ramanujachary, & Mugweru, 2015).
DNA Binding Agents
Wolter et al. (2009) achieved the total synthesis of proximicin A-C and synthesized a new class of AT-selective DNA-binding agents derived from furan-based natural products. These agents combine features of proximicins with those of known DNA-binding natural products, demonstrating the application of furan derivatives in the development of new medicinal compounds (Wolter, Schneider, Davies, Socher, Nicholson, Seitz, & Süssmuth, 2009).
Enzymatic Polymerization
Jiang et al. (2015) studied the enzymatic polymerization of furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides, showcasing a sustainable alternative to traditional polyphthalamides. This research highlights the use of furan derivatives in producing high-performance materials for commercial interest (Jiang, Maniar, Woortman, Alberda van Ekenstein, & Loos, 2015).
Antibacterial Activities
Aktan, Gündüzalp, and Özmen (2017) characterized carboxamides and their metal complexes, including N,N′-bis(furan-2-carboxamido)-1,3-diaminopropanol, demonstrating antibacterial activities against E. coli. This study suggests the potential of furan-carboxamide derivatives in antibacterial applications (Aktan, Gündüzalp, & Özmen, 2017).
Future Directions
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-11(14,8-4-5-8)7-12-10(13)9-3-2-6-15-9/h2-3,6,8,14H,4-5,7H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKQTCWLOOYXSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CO1)(C2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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